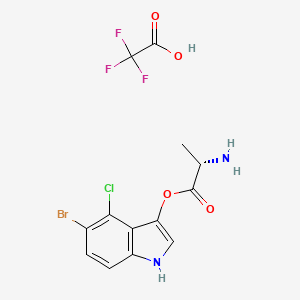
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl
Overview
Description
“4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4’-propyl-1,1’-biphenyl” is a heterocyclic organic compound with the molecular formula C25H22F2 . It has a molecular weight of 360.4g/mol . The IUPAC name for this compound is 5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene .
Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl core with ethynyl and propyl substituents. The ethynyl group is further substituted with a 4-ethyl-2,6-difluorophenyl group . The exact mass of the molecule is 360.168957g/mol .Physical And Chemical Properties Analysis
This compound has a complexity of 487 and a XLogP3 of 7.9 . It has 2 H-Bond acceptors and no H-Bond donors . It has a rotatable bond count of 6 . The compound is covalently bonded and has a heavy atom count of 27 .Scientific Research Applications
Synthesis and Mesomorphic Properties
- The synthesis and mesomorphic properties of compounds similar to 4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl have been extensively studied. These compounds are noted for their ability to form liquid crystal phases, which are significant for applications in display technologies and materials science. The synthesis process typically involves the introduction of fluorinated groups, which impact the liquid crystalline properties of the compounds (Kula et al., 2013).
Optical and Dielectric Properties
- The optical and dielectric properties of fluoro-substituted biphenyl compounds are of significant interest. Studies have shown that these compounds exhibit unique birefringence and dielectric anisotropy, making them suitable for applications in advanced display technologies. The placement and number of fluorine atoms in the molecular structure greatly influence these properties (Herman et al., 2017).
Terahertz Properties
- Research into the terahertz properties of fluoro-substituted biphenyls, including compounds like 4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl, has revealed that these compounds have specific refractive indices and absorption coefficients in the terahertz range. This makes them potentially useful in terahertz spectroscopy and imaging technologies (Chodorow et al., 2013).
Photoreactivity Control
- The photoreactivity of similar diarylethene derivatives has been controlled by modifying the pyridylethynyl group. This modification affects the photochromic reactivity, which is essential for developing light-responsive materials. Such compounds can be tuned for potential use in optical switches and molecular electronics (Yumoto et al., 2008).
Polymerization and Material Properties
- The polymerization of related ethynyl biphenyl compounds has been investigated for creating materials with high thermal stability and unique structural properties. Such polymers are of interest in various high-performance applications due to their stability and unique mechanical properties (Trumbo & Marvel, 1987).
properties
IUPAC Name |
5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2/c1-3-5-19-6-11-21(12-7-19)22-13-8-20(9-14-22)10-15-23-24(26)16-18(4-2)17-25(23)27/h6-9,11-14,16-17H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFXQQCFVZRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634770 | |
| Record name | 4-[(4-Ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl | |
CAS RN |
221526-72-3 | |
| Record name | 4-[2-(4-Ethyl-2,6-difluorophenyl)ethynyl]-4′-propyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221526-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)


